Product packaging for Aurilol(Cat. No.:)

Aurilol

Cat. No.: B1251647
M. Wt: 605.6 g/mol
InChI Key: IBSHOIPKLBGOQX-BTSUPPDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurilol is a novel bromotriterpene polyether natural product first isolated from the sea hare Dolabella auricularia . This compound exhibits potent cytotoxicity, demonstrated by its activity against HeLa S3 cells with an IC50 value of 4.3 μg/mL . Its complex structure, characterized by a brominated triterpene backbone with multiple ether rings, posed a significant challenge for structural elucidation, with its complete and absolute stereostructure being definitively confirmed through total synthesis . As a marine cytotoxin, this compound is of significant interest in chemical biology and anticancer research, serving as a valuable reference standard for the study of bioactive marine natural products . The compound is provided for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H53BrO7 B1251647 Aurilol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H53BrO7

Molecular Weight

605.6 g/mol

IUPAC Name

(3R,6R)-6-[(2S,5R)-5-[(2S,5S)-5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol

InChI

InChI=1S/C30H53BrO7/c1-25(2,33)20(32)12-15-27(5,34)21-13-17-28(6,37-21)22-9-10-23(35-22)29(7)18-14-24-30(8,38-29)16-11-19(31)26(3,4)36-24/h19-24,32-34H,9-18H2,1-8H3/t19-,20-,21+,22+,23+,24+,27-,28-,29-,30-/m1/s1

InChI Key

IBSHOIPKLBGOQX-BTSUPPDFSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@](O1)(CC[C@H](C(O2)(C)C)Br)C)[C@@H]3CC[C@H](O3)[C@]4(CC[C@H](O4)[C@@](C)(CC[C@H](C(C)(C)O)O)O)C

Canonical SMILES

CC1(C(CCC2(C(O1)CCC(O2)(C)C3CCC(O3)C4(CCC(O4)C(C)(CCC(C(C)(C)O)O)O)C)C)Br)C

Synonyms

aurilol

Origin of Product

United States

Natural Origin and Isolation Methodologies of Aurilol

Biological Sources and Ecological Context of Aurilol Production

The natural production of this compound is linked to specific marine organisms and their ecological interactions, particularly their dietary habits and potential symbiotic relationships.

This compound was first isolated from the sea hare Dolabella auricularia, a species of large sea slug belonging to the family Aplysiidae. acs.org This marine opisthobranch gastropod mollusk is widely distributed in the Indian Ocean and the western Pacific. wikipedia.orgyoutube.com The specific specimens from which this compound was discovered were collected at a depth of 0-1 meter off the coast of the Shima Peninsula, Mie Prefecture, Japan. acs.org

The sea hare Dolabella auricularia is a well-known source of structurally unique and biologically active secondary metabolites. acs.orgnih.govelsevierpure.com These organisms are herbivores that feed on algae, often hiding in seagrass, sand, and mud. wikipedia.orgsaltcorner.com The process of bioprospecting involves the collection and screening of such organisms to identify novel chemical compounds. In the case of this compound, the methanol (B129727) extract of the internal organs of D. auricularia showed significant cytotoxicity, prompting further investigation that led to the isolation of the pure compound. acs.org

The ultimate biosynthetic origin of many natural products found in marine invertebrates like sea hares is often traced back to their diet or symbiotic microorganisms. Sea hares are known to sequester chemical compounds from the algae they consume, which can serve as a defense mechanism against predators. wikipedia.org These algae, in turn, may host symbiotic bacteria or fungi that are the true producers of the bioactive metabolites.

While the specific biosynthetic pathway of this compound has not been definitively established, it is plausible that it is produced by a symbiotic organism associated with the sea hare's algal diet and subsequently accumulated in the sea hare's tissues. This model of chemical transfer and accumulation is a common theme in marine ecology and is responsible for the presence of many complex natural products in higher organisms that lack the genetic machinery to produce them.

Advanced Chromatographic Separation Techniques for this compound Isolation

The isolation of this compound from the crude extract of Dolabella auricularia required a multi-step purification process involving several advanced chromatographic techniques. This systematic approach is essential to separate the target compound from a complex mixture of other metabolites. acs.org

The final step in the purification of this compound was accomplished using reversed-phase High-Performance Liquid Chromatography (HPLC). acs.org HPLC is a high-resolution technique that utilizes high pressure to pass a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). atdbio.com This allows for the separation of compounds with very similar chemical properties. The use of reversed-phase HPLC, where the stationary phase is nonpolar (e.g., ODS), is particularly effective for purifying moderately polar organic molecules like this compound from aqueous-organic solvent systems. acs.org This high-resolution step was critical in obtaining this compound as a pure, colorless oil, free from closely related impurities. acs.org

The initial fractionation of the bioactive extract was performed using column chromatography with silica (B1680970) gel and then octadecylsilyl (ODS) silica gel as the stationary phases. acs.org This allowed for the separation of the complex mixture into simpler fractions based on polarity. The fraction containing this compound was then subjected to preparative reversed-phase HPLC for final purification. acs.org This combination of low-pressure column chromatography for initial cleanup followed by high-performance liquid chromatography for the final isolation is a robust and widely used strategy in natural product chemistry.

StepChromatographic MethodStationary PhasePurpose
1 Column ChromatographySilica GelInitial fractionation of the aqueous methanol-soluble portion.
2 Column ChromatographyODS Silica GelFurther separation of the bioactive fractions.
3 High-Performance Liquid Chromatography (HPLC)Reversed-PhaseFinal purification to yield pure this compound.

Extraction Methods and Optimization for this compound

The initial recovery of this compound from the biological source material is governed by the extraction method. The reported procedure for this compound involved a classical solvent extraction and partitioning process. acs.org

The internal organs (23 kg, wet weight) of the collected D. auricularia specimens were first extracted with methanol (45 L). The resulting methanol extract was concentrated under vacuum and then subjected to a liquid-liquid partitioning procedure between ethyl acetate (B1210297) and water. This step separates compounds based on their differential solubility in the two immiscible solvents. The bioactive, ethyl acetate-soluble portion was then further partitioned between 90% aqueous methanol and hexane (B92381) to remove nonpolar constituents like fats and oils. This compound remained in the aqueous methanol layer, which was then carried forward for chromatographic purification. acs.org

While this specific procedure was successful, the efficiency of natural product extraction can often be enhanced through systematic optimization. Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE) can improve yields and reduce solvent consumption. nih.govmdpi.com The optimization of an extraction process often involves using statistical methods like Response Surface Methodology (RSM) to evaluate the effects of variables such as solvent composition, temperature, extraction time, and the solid-to-liquid ratio to find the most efficient conditions. drpress.orgnih.govnih.gov For instance, studies on other marine organisms have shown that modifying solvent polarity (e.g., using aqueous ethanol (B145695) mixtures) and temperature can significantly impact the yield of target metabolites. mdpi.comresearchgate.net Applying such optimization strategies could potentially increase the yield of this compound from D. auricularia, which was initially very low at 6.2 x 10⁻⁶% based on the wet weight of the organism. acs.org

StepProcedureSolvents UsedResult
1 Initial ExtractionMethanol (MeOH)Crude extract containing a complex mixture of metabolites.
2 Solvent PartitioningEthyl Acetate (EtOAc) / Water (H₂O)Separation of compounds based on polarity; this compound partitions into the EtOAc layer.
3 Solvent Partitioning90% Aqueous MeOH / HexaneRemoval of nonpolar lipids; this compound remains in the aqueous MeOH layer.

Solvent-Based Extraction Efficiencies for this compound Recovery

The foundational method for isolating this compound from its natural source relies on conventional solvent-based extraction techniques. This multi-step process leverages the differential solubility of the compound in various organic solvents to separate it from the complex biochemical matrix of the source organism.

The primary natural source of this compound is the sea hare, Dolabella auricularia. The initial step in the isolation process involves the extraction of the internal organs of the sea hare with methanol. The resulting methanol extract is then concentrated and subjected to a liquid-liquid partitioning process between ethyl acetate and water. The cytotoxic activity, a key indicator of the presence of compounds like this compound, is concentrated in the ethyl acetate-soluble fraction.

This bioactive fraction is further refined through another partitioning step, this time between 90% aqueous methanol and hexane. The desired compounds, including this compound, remain in the aqueous methanol portion. Subsequent purification is achieved through a series of chromatographic techniques. This typically involves column chromatography using silica gel and octadecylsilanized (ODS) silica gel, followed by final purification using reversed-phase high-performance liquid chromatography (HPLC).

Table 1: Conventional Solvent-Based Extraction and Purification of this compound from Dolabella auricularia This table is interactive and can be sorted by clicking on the headers.

Step Procedure Solvent System Purpose
1. Initial Extraction Extraction of internal organs Methanol To create a crude extract containing a broad range of metabolites.
2. First Partitioning Liquid-liquid extraction of the concentrated methanol extract Ethyl acetate and Water To separate compounds based on polarity; this compound partitions into the ethyl acetate layer.
3. Second Partitioning Liquid-liquid extraction of the ethyl acetate-soluble material 90% Aqueous Methanol and Hexane To further refine the extract, with this compound remaining in the aqueous methanol phase.
4. Column Chromatography Fractionation of the aqueous methanol portion Silica gel and ODS silica gel To separate the complex mixture into fractions based on polarity and size.

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | Reversed-phase column | To isolate pure this compound from the enriched fractions. |

Emerging Techniques in this compound Extraction

While conventional solvent-based extraction has been the established method for this compound isolation, the field of natural product chemistry is continually evolving, with a focus on developing more efficient, sustainable, and "green" extraction technologies. jocpr.com Although specific studies detailing the application of these emerging techniques to this compound are not yet prevalent in the literature, their successful use for other marine natural products, including terpenoids and cytotoxic compounds, suggests their potential applicability. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE) is a promising technique that utilizes high-frequency sound waves to create acoustic cavitation in the solvent. nih.gov This phenomenon leads to the formation and collapse of microscopic bubbles, which generates localized high pressures and temperatures, thereby enhancing cell wall disruption and improving solvent penetration into the matrix. nih.gov This can lead to increased extraction yields and reduced extraction times compared to conventional methods. For instance, UAE has been effectively used to extract bioactive compounds from various marine organisms, including sea urchins, demonstrating its potential for broader application. foodandnutritionjournal.org

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix directly and efficiently. researchgate.net The targeted heating of polar molecules within the sample leads to a rapid increase in internal pressure, causing the rupture of cell walls and the release of intracellular contents into the solvent. nih.gov MAE offers several advantages, including significantly shorter extraction times, reduced solvent consumption, and potentially higher extraction efficiencies. nih.gov This technique has been successfully applied to the extraction of a wide range of secondary metabolites from plant and marine sources. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. nih.gov By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively extract specific compounds. nih.gov SFE is particularly advantageous as it avoids the use of organic solvents, and the CO2 can be easily removed from the extract by simple depressurization, leaving behind a solvent-free product. jocpr.com This method has shown great promise for the extraction of various bioactive compounds, including terpenes, from marine organisms. nih.gov

Table 2: Potential Advantages of Emerging Extraction Techniques for this compound This table is interactive and can be sorted by clicking on the headers.

Technique Principle Potential Advantages for this compound Extraction
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances cell disruption and mass transfer. nih.gov Increased extraction efficiency, reduced extraction time, and lower solvent consumption. nih.gov
Microwave-Assisted Extraction (MAE) Direct and rapid heating of the sample matrix. researchgate.net Significantly shorter extraction times, reduced solvent volume, and improved extraction rates. nih.gov

| Supercritical Fluid Extraction (SFE) | Utilizes the unique properties of supercritical fluids (e.g., CO2) as solvents. nih.gov | Environmentally friendly ("green") extraction, high selectivity, and solvent-free final product. jocpr.com |

Elucidation of Aurilol S Complex Stereochemical Architecture

Advanced Spectroscopic Methods in Aurilol Structural Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in the structural determination of natural products. For this compound, these methods were extensively employed to unravel its complex connectivity and stereochemistry, though the complete assignment ultimately required total synthesis. acs.orgchemistrysteps.com

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Configuration

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. For a compound as structurally intricate as this compound, multidimensional NMR experiments are crucial for comprehensive structural and stereochemical assignment. acs.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insights into the number, chemical environment, and connectivity of hydrogen atoms within a molecule. Analysis of ¹H NMR spectra involves examining chemical shifts, which indicate the electronic environment of protons, and coupling patterns (multiplicity), which reveal the number of neighboring protons. Integration of signals provides the relative number of protons contributing to each signal. chemistrysteps.comresearchgate.netmsu.educsustan.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. ¹³C NMR spectra show the chemical shifts of carbon atoms, indicating their hybridization and functional group environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, as well as quaternary carbons (C). hmdb.caacs.orghmdb.cawisc.edulibretexts.org For this compound, the analysis of these fundamental NMR spectra would have been the first step in identifying the various types of carbons and protons present in its pyrano-oxepin, bifuran, and heptanetriol moieties.

Correlation Spectroscopy (COSY) is a two-dimensional NMR technique that reveals through-bond correlations between J-coupled protons. wisc.edu In a COSY spectrum, cross-peaks indicate protons that are vicinally or geminally coupled, allowing for the tracing of proton spin systems within the molecule. This is fundamental for establishing the connectivity of adjacent proton-bearing carbons. wisc.edu For this compound, COSY data would have been vital in mapping out the proton networks within its complex ring systems and acyclic chains.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another critical two-dimensional NMR experiment, particularly for determining relative stereochemistry and conformation. NOESY reveals through-space correlations (Nuclear Overhauser Effects, NOEs) between protons that are spatially close to each other, regardless of whether they are directly bonded. wisc.edu The presence of NOEs between specific protons provides direct evidence of their proximity in three-dimensional space, enabling the assignment of relative configurations at chiral centers and the determination of ring conformations. acs.orgwisc.edu Given this compound's multiple chiral centers and complex ring systems, NOESY correlations would have been indispensable for elucidating its intricate relative stereochemical relationships. However, even with advanced spectroscopic methods including NOESY, the complete stereostructure of this compound proved challenging to fully determine, necessitating total synthesis for definitive assignment. acs.org

Heteronuclear Single-Quantum Coherence (HSQC) is a powerful 2D NMR technique that establishes one-bond correlations between protons and their directly attached carbons. msu.eduwisc.edumdpi.com An HSQC spectrum displays cross-peaks linking each proton resonance to its corresponding carbon resonance, providing direct evidence of CH, CH₂, and CH₃ groups. Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of their signals. msu.edu This technique is fundamental for assigning proton and carbon signals to specific positions within the molecular framework. hmdb.ca

Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy is crucial for establishing long-range connectivity, typically between protons and carbons separated by two, three, or sometimes four bonds. msu.eduwisc.edu Unlike HSQC, HMBC suppresses one-bond correlations, focusing on longer-range couplings. This is particularly valuable for identifying quaternary carbons (carbons not directly bonded to any protons) and for establishing connections across heteroatoms or ring junctions. msu.eduwisc.edu For this compound, HMBC data would have been essential in piecing together the complex connectivity between its pyrano-oxepin, bifuran, and heptanetriol moieties, especially across quaternary carbon centers which are often difficult to assign by other means. acs.orgnih.gov

Mass Spectrometry Techniques for this compound Molecular Formula Determination

Mass spectrometry plays a pivotal role in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, often to several decimal places. bioanalysis-zone.comuni-saarland.de This high accuracy allows for the unambiguous determination of the molecular formula of a compound by comparing the experimentally obtained exact mass with theoretically calculated exact masses for various elemental compositions. researchgate.netcsustan.eduuni-saarland.desisweb.com The monoisotopic mass, which corresponds to the mass of the molecule containing the most abundant isotope of each atom, is particularly important in HRMS analysis. sisweb.comkarger.com

For this compound, HRMS analysis was critical in establishing its molecular formula as C₃₀H₅₃BrO₇. bioanalysis-zone.comkarger.com The monoisotopic mass obtained from HRMS further corroborated this formula, providing strong evidence for the elemental composition of the compound. karger.com

Table 1: this compound Molecular Formula and Mass Data

PropertyValueUnitSource
Molecular FormulaC₃₀H₅₃BrO₇- bioanalysis-zone.comkarger.com
Average Mass605.651Da karger.com
Monoisotopic Mass604.297466Da karger.com

The combination of these advanced spectroscopic techniques provided substantial information regarding this compound's planar structure and partial stereochemistry. However, due to its inherent complexity, particularly concerning acyclic systems and quaternary carbon centers, the complete and unambiguous assignment of this compound's entire stereostructure ultimately required the complementary approach of asymmetric total synthesis. acs.org

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns for this compound Substructure Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to elucidate the substructure of complex molecules by fragmenting selected precursor ions into product ions lcms.czacs.org. This process provides detailed information about the connectivity of atoms within the molecule and helps in identifying specific structural motifs ustc.edu.cnresearchgate.net. The fragmentation patterns observed in MS/MS spectra are characteristic of particular chemical bonds and functional groups, allowing for the deduction of substructures lcms.czlboro.ac.uk.

Vibrational Spectroscopy Applications in this compound Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, plays a crucial role in identifying functional groups present within a molecule by analyzing its absorption of infrared radiation researchgate.netnih.gov. Different bonds and functional groups vibrate at characteristic frequencies, leading to distinct absorption bands in the IR spectrum r-project.org.

Infrared (IR) spectroscopy of this compound provided key insights into its functional group composition. A prominent absorption band was observed at 3450 cm⁻¹, which is characteristic of the stretching vibrations of hydroxyl (O-H) groups nist.gov. This indicated the presence of three hydroxyl groups within the this compound structure nist.gov.

Furthermore, analysis of its IR and ¹³C NMR spectra revealed that this compound possesses no unsaturated bonds nist.gov. This information, combined with the molecular formula, suggested a highly saturated, polycyclic structure. Typical IR absorption ranges for common functional groups include:

O-H stretch (alcohols): Strong, broad band typically in the 3200-3600 cm⁻¹ range r-project.orgmit.eduresearchgate.net. The broadness is often attributed to hydrogen bonding mit.edu.

C-H stretch (alkanes): Bands below 3000 cm⁻¹ researchgate.netnih.gov.

C-O stretch (alcohols, ethers): Weaker peaks around 1000-1300 cm⁻¹ mit.eduresearchgate.net.

The IR data for this compound, specifically the 3450 cm⁻¹ band, strongly supported the presence of hydroxyl functionalities, which are consistent with its classification as a bromotriterpene with a heptanetriol backbone nih.govnist.gov.

X-ray Crystallography for Absolute Configuration of this compound

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of molecules, including the relative and absolute configurations of chiral centers github.iopurescript.org. The technique relies on the diffraction of X-rays by the electrons within a crystalline sample. For absolute configuration determination, particularly in enantiopure compounds, the phenomenon of anomalous dispersion (or anomalous scattering) is exploited github.iomdpi.com. This effect is enhanced by the presence of heavier atoms (e.g., bromine, sulfur, chlorine) within the molecule, which scatter X-rays more strongly and introduce measurable intensity differences in Friedel pairs (Bijvoet differences) r-project.orggithub.iomdpi.com.

In the case of this compound, which contains a bromine atom (a relatively heavy atom), X-ray crystallography would be a highly suitable technique for establishing its absolute configuration. While the initial isolation paper stated that the "absolute stereochemistry of the five stereocenters, was determined by spectroscopic and chemical analyses" acs.org, later work by Morimoto and co-workers in 2005 reported the "Total Synthesis and Complete Assignment of the Stereostructure of a Cytotoxic Bromotriterpene Polyether (+)-Aurilol" nih.govnih.gov. Such a complete and unambiguous assignment of a complex stereostructure, especially for a brominated compound, often involves or is confirmed by single-crystal X-ray diffraction studies, leveraging the anomalous scattering of the bromine atom to resolve the absolute configuration github.iomdpi.com.

Chiroptical Spectroscopy in this compound Stereochemical Assignment

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with circularly polarized light, providing valuable information about their stereochemistry, including absolute configuration and conformation.

ECD has become a powerful and widely used technique for assigning absolute configurations, often complementing or even displacing Optical Rotatory Dispersion (ORD) studies due to its higher sensitivity and more straightforward spectral interpretation github.io. For complex natural products like this compound with multiple chiral centers, theoretical calculations (e.g., time-dependent density functional theory, TDDFT) of ECD spectra are often compared with experimental data to confirm absolute configuration researchgate.net. However, specific experimental ECD spectral data (e.g., wavelengths and Δε values of Cotton effects) for this compound were not detailed in the general search results.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with respect to the wavelength of light. Historically, ORD was a primary technique for stereochemical studies in organic chemistry, providing insights into the three-dimensional structure and absolute configuration of chiral molecules. ORD curves can be categorized as plain (normal) curves, observed when no absorption band is present in the measured spectral region, or Cotton-effect curves, which occur in the vicinity of an absorption band (chromophore) and are analogous to ECD signals.

While ORD provides valuable information, its utility for absolute configuration assignment has largely been superseded by ECD spectroscopy due to the latter's enhanced sensitivity and more direct correlation between spectral features and stereochemistry github.io. No specific ORD data (e.g., specific rotation values at various wavelengths) for this compound were found in the provided search results.

Synthetic Approaches and Methodologies for Aurilol and Its Analogues

Semi-Synthesis and Late-Stage Functionalization of Aurilol Precursors

The scientific literature does not extensively report on the semi-synthesis or late-stage functionalization of this compound or its immediate precursors. Research has primarily focused on the formidable challenge of the de novo total synthesis of the natural product itself. Semi-synthetic efforts typically involve modifying a readily available natural product, but the complexity and low isolation yields of this compound make it a less common starting point for such derivatization studies. Similarly, late-stage functionalization, a strategy to modify complex molecules in the final steps of a synthesis, has not been a major reported focus for the this compound structure.

Development of Synthetic Analogues and Building Blocks Derived from this compound Structure

The development of synthetic analogues of this compound is not a widely documented area of research. The synthetic complexity of the this compound scaffold presents a significant barrier to the rapid generation of a library of structurally related compounds. The primary focus of published research has been on conquering the total synthesis of the natural product rather than exploring structure-activity relationships through the synthesis of simplified or modified analogues. Consequently, reports on the design and synthesis of building blocks specifically derived from the this compound structure for broader applications are scarce.

Methodological Advances in Polyether Synthesis Relevant to this compound

The synthesis of complex polyether natural products like this compound has spurred the development of innovative and efficient chemical methodologies. These advancements are crucial for constructing the intricate architectures characterized by multiple stereocenters and cyclic ether systems. This section will delve into key methodological progress in polyether synthesis that is particularly relevant to the construction of this compound and its analogues.

Macrocyclization Strategies Applicable to this compound-like Structures

While this compound itself is not a macrocycle, the principles of macrocyclization are pertinent to the formation of its constituent polyether rings, particularly in hypothetical synthetic strategies for analogues or in the broader context of polyether synthesis. The construction of medium to large ether rings presents significant enthalpic and entropic challenges. Several strategies developed for other complex natural products could be conceptually applied to the synthesis of this compound-like polyether macrocycles.

Key macrocyclization reactions with potential applicability include:

Ring-Closing Metathesis (RCM): A powerful and widely used method for the formation of carbon-carbon double bonds in cyclic systems. In the context of polyether synthesis, RCM can be employed to construct large unsaturated rings which can be subsequently modified to introduce the desired ether functionalities. The development of highly active and functional-group-tolerant ruthenium and molybdenum catalysts has expanded the scope of RCM to complex substrates. For a hypothetical this compound-like macrocycle, a diene precursor could be cyclized to form a large carbocycle, which would then serve as a scaffold for the stereoselective introduction of oxygen atoms.

Macrolactonization and Macrolactamization: These are classic methods for the closure of large rings through the formation of ester or amide bonds, respectively. While not directly forming ether linkages, these strategies can be used to create a macrocyclic template. Subsequent chemical transformations can then be employed to convert the lactone or lactam functionality into the desired polyether structure. The choice of coupling reagents and reaction conditions is critical to minimize side reactions such as epimerization and dimerization.

Intramolecular Williamson Ether Synthesis: This fundamental reaction involves the formation of an ether from an alcohol and an organohalide. In a macrocyclization context, a long-chain precursor containing a terminal alcohol and a halide can be induced to cyclize under basic conditions. High-dilution conditions are typically necessary to favor the intramolecular reaction over intermolecular polymerization. This approach offers a direct route to macrocyclic ethers.

Biomimetic Epoxide-Opening Cascades: Inspired by the proposed biosynthesis of marine polyether toxins, this strategy involves the tandem cyclization of a polyepoxide precursor. thieme-connect.comacs.org The reaction is typically initiated by a nucleophilic attack on a terminal epoxide, which then triggers a cascade of intramolecular epoxide openings to form a series of fused ether rings. While often used for linear fused polyethers, this concept could be adapted for the synthesis of macrocyclic structures by designing a precursor that favors a ring-closing event as the terminating step of the cascade.

Table 1: Comparison of Macrocyclization Strategies Potentially Applicable to this compound-like Structures

Strategy Key Reaction Advantages Potential Challenges for Polyethers
Ring-Closing Metathesis Olefin metathesis High functional group tolerance; mild reaction conditions. Requires subsequent steps to form ether linkages; potential for E/Z isomer mixtures.
Macrolactonization Esterification Well-established methodology; numerous activating reagents available. Indirect route to polyethers; requires post-cyclization modifications.
Intramolecular Williamson Ether Synthesis Nucleophilic substitution Direct formation of the ether linkage. Can be prone to intermolecular side reactions; requires high dilution.
Biomimetic Epoxide-Opening Cascade Intramolecular epoxide ring-opening Rapid construction of multiple ether rings in one step; biomimetic. Requires complex precursor synthesis; control of stereochemistry can be challenging.

Formation of Branched Polyoxygenated Systems in this compound Synthesis

A defining structural feature of this compound is its highly substituted and stereochemically complex polyether framework. The creation of these branched polyoxygenated systems with precise stereocontrol is a central challenge in its total synthesis. The primary and most successful approach to constructing the polyether core of this compound has been through biomimetic, stereocontrolled epoxide-opening cascades. nih.gov

This strategy mimics the proposed biosynthetic pathway of many marine polyether natural products. The synthesis involves the carefully planned intramolecular opening of epoxide rings by hydroxyl groups, leading to the formation of tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings. The regioselectivity and stereoselectivity of these cyclizations are governed by a combination of factors, including substrate control, the nature of the catalyst, and the strategic placement of directing groups.

In the total synthesis of this compound, a series of epoxide-opening reactions were strategically employed to construct the B, C, and D rings of the molecule. nih.gov

Formation of the C Ring: A base-promoted epoxide-opening cascade of a diepoxide intermediate was utilized to form the C ring. nih.gov

Formation of the D Ring: A Brønsted acid-catalyzed epoxide opening of an epoxyalcohol led to the construction of the D ring. nih.gov

Formation of the B Ring: The formation of the B ring was achieved through a reagent-controlled, silyl (B83357) triflate-catalyzed opening of a trisubstituted epoxide by a tertiary alcohol nucleophile, proceeding via a 6-endo cyclization. nih.gov

The success of these cascade reactions relies on the precise pre-organization of the acyclic precursor, which is synthesized with the required stereocenters and functionalities to ensure the desired cyclization outcome. The use of directing groups, such as methyl groups, can influence the regioselectivity of the epoxide opening, favoring the formation of the thermodynamically less favored, but synthetically desired, product.

Table 2: Key Epoxide-Opening Reactions in the Total Synthesis of this compound

Target Ring Reaction Type Catalyst/Reagent Key Features
C Ring Base-promoted epoxide-opening cascade Base Tandem cyclization of a diepoxide.
D Ring Brønsted acid-catalyzed epoxide opening Brønsted Acid Cyclization of an epoxyalcohol.
B Ring Silyl triflate-catalyzed epoxide opening Silyl Triflate 6-endo cyclization involving a tertiary alcohol nucleophile.

The development and application of these methodological advances in polyether synthesis have not only enabled the total synthesis of this compound but have also provided a powerful toolkit for the construction of other complex polyether natural products and their analogues.

Investigation of Aurilol Biosynthetic Pathways

Proposed Polyketide and Terpenoid Biosynthetic Routes to Aurilol

This compound is classified as a triterpenoid (B12794562), a class of compounds typically formed from the condensation of six isoprene (B109036) units (C5) wikipedia.org. Terpenoids are biosynthetically derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP) atlantis-press.commdpi.com. These fundamental C5 units can be synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, predominantly found in the cytosol and mitochondria of eukaryotic cells, and the methylerythritol-phosphate (MEP) pathway, which operates in the cytosol and plastid compartments of plant cells atlantis-press.commdpi.com. Following the formation of prenyl diphosphates, specific terpene cyclases catalyze the folding and cyclization of these precursors to generate the basic terpene skeleton atlantis-press.commdpi.com.

Marine polycyclic polyethers, including oxasqualenoids, which share structural resemblances with this compound, are proposed to arise from dramatic epoxide-opening cascades wikidata.orgdoraagri.com. While some ladder polyethers may have polyketide origins, the current understanding places this compound within the terpenoid family, specifically as an oxasqualenoid, emphasizing its derivation from squalene-like precursors and subsequent cyclization events wikidata.orgdoraagri.comnih.govnih.govuni.lu.

Epoxide-opening cascade reactions are hypothesized to play a central role in the biogenesis of this compound and other polyether natural products, drawing inspiration from the Cane-Celmer-Westley hypothesis for polyether ionophores probes-drugs.orgnih.gov. These cascades involve the sequential opening of epoxide rings, leading to the formation of complex cyclic ether systems. In the context of chemical synthesis, which often mimics proposed biosynthetic routes, epoxide-opening reactions have been extensively employed in the construction of this compound's molecular framework probes-drugs.orgnih.govnih.gov. For instance, Morimoto and co-workers utilized a base-promoted epoxide-opening cascade on a diepoxide to synthesize the C ring of this compound probes-drugs.org. Subsequently, a Brønsted acid-catalyzed epoxide opening was employed to construct the D ring of the natural product probes-drugs.org. Further, a reagent-controlled, silyl (B83357) triflate-catalyzed opening of a trisubstituted epoxide with a tertiary alcohol was also reported in the synthetic sequence probes-drugs.org. The presence of a diol in this compound suggests that it may originate from an epoxide opening by water during its biosynthesis scispace.com.

While the general mechanisms of terpenoid biosynthesis involve a range of enzymatic transformations, specific enzymes directly implicated in the biosynthesis of this compound have not been explicitly characterized in the available literature. Terpenoid biosynthesis typically involves core enzymes such as terpene cyclases/synthases (TCs) responsible for the initial cyclization of prenyl diphosphates atlantis-press.commdpi.comnih.govresearchgate.netmdpi.com. Following the formation of the basic carbon skeleton, tailoring enzymes, including oxidases, hydroxylases, methyltransferases, P450 monooxygenases, and epimerases, perform further modifications to achieve the final complex structure of the natural product nih.govresearchgate.netnih.gov. These enzymes contribute to the astonishing structural diversity observed in terpenoids through reactions such as oxidation, reduction, isomerization, and conjugation mdpi.com. The elucidation of specific enzymatic steps for this compound would require detailed biochemical studies, potentially involving enzyme isolation and characterization.

Isotopic Labeling Studies in this compound Biosynthetic Precursor Tracing

Isotopic labeling is a powerful technique employed to trace the metabolic fate of precursors and elucidate biosynthetic pathways nih.govuni.lunih.govwikipedia.orgias.ac.in. This method involves replacing one or more specific atoms in a precursor molecule with their stable (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O, ³⁴S) or radioactive isotopes nih.govuni.lunih.govwikipedia.org. By feeding these labeled precursors to the producing organism, researchers can track the incorporation of the isotopes into the final natural product using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy nih.govuni.lunih.govwikipedia.orgibs.fr. This allows for the determination of the atoms' positions in the product, thereby revealing the sequence of transformations in the biosynthetic pathway wikipedia.orgias.ac.in.

While isotopic labeling studies have been widely applied to investigate the biosynthesis of numerous natural products, including lipids and other complex biomolecules, specific reports detailing isotopic labeling experiments for the biosynthetic precursor tracing of this compound were not found in the provided search results nih.govuni.lunih.gov. Such studies, if conducted, would typically involve feeding isotopically labeled forms of proposed precursors (e.g., acetate (B1210297), mevalonate, or isoprene units) to the marine organism that produces this compound, followed by isolation and analysis of the labeled this compound to determine the incorporation pattern.

Genetic and Enzymatic Characterization of this compound Biosynthesis Genes

The identification and characterization of biosynthetic gene clusters (BGCs) are fundamental to understanding the genetic basis of natural product biosynthesis mdpi.comnih.govnih.govfrontiersin.org. BGCs are typically groups of co-localized genes that encode the core enzymes, tailoring enzymes, regulatory proteins, and transport proteins necessary for the synthesis of a specific secondary metabolite nih.govnih.govresearchgate.netnih.govnih.govfrontiersin.org. Genome mining, often utilizing bioinformatics tools like antiSMASH, has become a crucial approach for predicting and identifying these gene clusters in microbial genomes mdpi.comnih.govnih.govbiorxiv.org.

For terpenoid biosynthesis, BGCs would typically include genes encoding terpene cyclases/synthases (TCs) as core enzymes, along with genes for various modifying enzymes such as hydroxylases, oxidoreductases, and methyltransferases nih.govresearchgate.netmdpi.comnih.gov. Despite the general advancements in identifying and characterizing BGCs for diverse natural products, specific genetic and enzymatic characterization of the genes responsible for this compound biosynthesis has not been detailed in the provided search results. Elucidating these genes would involve cloning, heterologous expression, and in vitro biochemical assays to confirm the function of the encoded enzymes in the this compound pathway.

Comparative Biosynthetic Analyses with Related Marine Natural Products

This compound is a marine natural product, and its biosynthesis can be comparatively analyzed with other structurally related compounds found in marine environments fishersci.at. Marine polycyclic polyethers, particularly oxasqualenoids, share a common proposed biosynthetic feature: dramatic epoxide-opening cascades wikidata.orgdoraagri.com. This suggests a convergent evolutionary strategy for constructing complex cyclic ether systems in these molecules.

Comparisons can be drawn with polyether ionophores such as Monensin A, Nigericin, and Lasalocid, which are also complex polycyclic compounds, primarily produced by Streptomyces species nih.govnih.govwikipedia.org. The biosynthesis of these polyether ionophores has been studied, and unified biosynthetic proposals, often involving sequential epoxide-opening cascades, have been put forth doraagri.com. While Monensin, Nigericin, and Lasalocid are typically considered polyketides, the shared mechanistic theme of epoxide-opening cascades highlights a common strategy in the biosynthesis of diverse polyether natural products, whether they originate from polyketide or terpenoid precursors. The presence of this compound as a triterpenoid in marine heterobranch molluscs further emphasizes the diversity of biosynthetic origins and modifications within marine natural products mdpi.comfishersci.at.

Mechanistic Investigations of Aurilol S Molecular and Cellular Interactions

Identification of Molecular Targets of Aurilol

Identifying the specific molecular targets of a bioactive compound like this compound is crucial for understanding its mechanism of action. However, detailed studies specifically delineating the molecular targets of this compound are not widely reported in the current scientific literature. Investigations into molecular targets typically involve examining interactions with proteins, nucleic acids, and lipid bilayers.

While protein binding is a fundamental aspect of drug distribution and action, specific protein binding partners or detailed interaction profiles for this compound have not been extensively characterized derangedphysiology.comisfcppharmaspire.com. General methodologies for studying protein-drug binding include separative methods like equilibrium dialysis and ultrafiltration, and non-separative methods such as surface plasmon resonance (SPR) isfcppharmaspire.comcytivalifesciences.comresearchgate.net. These techniques help determine the affinity, kinetics, and specificity of a compound's interaction with various proteins, including plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP), or specific cellular proteins derangedphysiology.comcytivalifesciences.com. Such studies are essential to understand how a compound might exert its effects by binding to and modulating the function of key cellular proteins.

Interactions between small molecules and nucleic acids (DNA and RNA) are critical for processes like gene regulation, protein synthesis, and cellular signaling, and can be central to the mechanism of action of many therapeutic agents, particularly in anticancer contexts iaanalysis.comanr.fr. However, specific analyses detailing this compound's interactions with nucleic acids, such as DNA or RNA, are not broadly available. Techniques employed to analyze protein-nucleic acid interactions, which could be adapted for small molecules, include electrophoretic mobility shift assays (EMSA), fluorescence resonance energy transfer (FRET)-based assays, pull-down assays, and cross-linking mass spectrometry (XL-MS) iaanalysis.comanr.frfortislife.comnih.govnih.gov. These methods assess binding specificity, affinity, and the structural consequences of such interactions.

The interaction of compounds with cellular membranes, particularly lipid bilayers, can significantly influence their cellular uptake, localization, and mechanism of action omu.ac.jpmdpi.commdpi.com. While some general reviews mentioning this compound may allude to its potential interactions with phospholipid bilayers omu.ac.jp, specific detailed studies on how this compound interacts with lipid bilayers are not widely published. Research in this area typically employs techniques such as small-angle neutron diffraction, electrophysiology, and vesicle-based assays to investigate structural changes to membranes, effects on membrane fluidity, and the compound's localization within the bilayer mdpi.commdpi.comfrontiersin.orgnih.govnih.gov.

This compound Modulation of Cellular Signaling Pathways

The modulation of cellular signaling pathways is a common mechanism through which bioactive compounds exert their effects, influencing processes such as cell growth, differentiation, and apoptosis fiveable.memdpi.comnih.govresearchgate.netnih.gov. However, specific research detailing which cellular signaling pathways are directly modulated by this compound has not been extensively elucidated.

Enzymes are crucial biological catalysts, and their inhibition or activation by small molecules represents a significant mechanism of drug action egyankosh.ac.inlibretexts.orgnih.govstudymind.co.uk. Enzyme inhibitors can be classified by their mechanism (e.g., competitive, non-competitive, uncompetitive, or allosteric) and reversibility (reversible or irreversible) egyankosh.ac.inlibretexts.orgnih.govstudymind.co.uk. Despite this compound's reported cytotoxic effects, specific enzymes that are inhibited or activated by this compound, along with the detailed mechanisms of such modulation, are not widely documented in current research vulcanchem.com. Investigations into enzyme modulation typically involve kinetic studies, structural analysis of enzyme-inhibitor complexes, and activity assays in the presence and absence of the compound egyankosh.ac.innih.gov.

Interference with Protein-Protein Interactions by this compound

Protein-protein interactions (PPIs) are fundamental to a vast array of cellular biological processes, including signal transduction, gene regulation, and cellular organization. mdpi.comfrontiersin.orgmdpi.comelifesciences.orgnih.govwikipedia.orgnih.gov The dysregulation of these intricate networks is often implicated in various disease states, making PPIs attractive targets for therapeutic intervention. mdpi.comfrontiersin.orgnih.gov Small molecules can modulate PPIs through direct competition, allosteric binding, or by propagating changes across the protein network. frontiersin.org

Despite the general importance of PPIs as therapeutic targets, specific detailed research findings on this compound's direct interference with protein-protein interactions are not extensively documented in the current scientific literature. While the broad mechanism of action for compounds with potential biological activities is often believed to involve interactions with biological targets, including enzymes or receptors, specific studies detailing this compound's direct modulation or inhibition of defined PPIs have not been reported. ontosight.ai Therefore, the precise role of this compound in modulating protein-protein interaction networks remains an area requiring dedicated investigation.

Cellular Uptake and Intracellular Localization Studies of this compound

Understanding the cellular uptake mechanisms and subsequent intracellular localization of a compound is crucial for elucidating its pharmacological activity and potential therapeutic applications. Cells employ various mechanisms for internalizing external substances, including energy-dependent processes such as endocytosis (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis) and energy-independent processes like passive diffusion or translocation. nih.govmdpi.comwilhelm-lab.comacs.orgdovepress.comfrontiersin.org Once internalized, a compound's intracellular distribution to specific organelles like lysosomes, mitochondria, or the nucleus can significantly influence its biological effects. nih.govwilhelm-lab.comacs.orgresearchgate.netpressbooks.pubnih.govmdpi.com

Currently, comprehensive studies specifically detailing the cellular uptake mechanisms or the precise intracellular localization of this compound have not been identified in the available scientific literature. Research on this compound has primarily focused on its isolation, structural elucidation, and general biological activities. nih.govontosight.ai Further investigations employing advanced imaging techniques and quantitative analyses are necessary to characterize how this compound enters cells and where it localizes within the intracellular environment.

Transcriptomic and Proteomic Responses to this compound Exposure at a Molecular Level

Molecular profiling techniques, such as transcriptomics and proteomics, offer powerful tools to comprehensively assess the cellular responses to chemical exposure by analyzing changes in gene expression and protein abundance, respectively. These approaches provide insights into the biological pathways and processes affected by a compound. dovepress.comresearchgate.netgithub.ionih.govfrontiersin.orgnih.gov

Gene Expression Profiling in Response to this compound Treatment

Gene expression profiling, often performed using techniques like RNA sequencing (RNA-Seq) or microarrays, measures the activity of thousands of genes simultaneously. dovepress.com By comparing gene expression patterns in treated versus untreated cells, researchers can identify genes that are upregulated or downregulated in response to a compound, thereby revealing affected cellular pathways and potential mechanisms of action. elifesciences.orgnih.govpressbooks.pubresearchgate.netgithub.ionih.govfrontiersin.org

As of the current review, specific studies detailing the gene expression profiling in response to this compound treatment are not widely reported in the scientific literature. While the compound's potential anticancer and anti-inflammatory properties suggest an interaction with cellular signaling pathways, the precise transcriptional changes induced by this compound exposure remain to be systematically investigated.

Proteomic Changes Induced by this compound

Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of their modifications. Proteomic analysis can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions in response to a stimulus. github.ionih.govnih.gov These changes can provide direct evidence of a compound's impact on cellular machinery and function.

Advanced Analytical and Characterization Methodologies for Aurilol Research

Quantitative Analytical Techniques for Aurilol in Complex Matrices

Quantitative analysis of this compound in complex matrices, such as biological samples or natural extracts, demands highly sensitive, selective, and robust methods. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE) are two primary techniques employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a gold standard for the quantitative analysis of chemical compounds, including this compound, particularly in complex biological matrices. creative-proteomics.comuva.esrsc.org This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.comrsc.org

Detailed Research Findings: For the quantification of this compound, LC-MS/MS typically employs a triple quadrupole (TQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. creative-proteomics.comlabtoo.com This mode allows for the selective detection of specific precursor-product ion transitions unique to this compound, significantly reducing matrix interference and enhancing accuracy. creative-proteomics.comunc.edu Prior to LC-MS/MS analysis, sample preparation is critical, often involving extraction methods like solid-phase extraction (SPE) to isolate this compound from the matrix and concentrate it. uva.esnih.gov The use of stable, isotopically-labeled internal standards (IS) is essential to correct for potential analyte loss during sample preparation, chromatographic separation, and ionization, thereby improving the reliability of quantitative measurements. unc.edu

A typical LC-MS/MS method for this compound quantification would involve optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition, flow rate) to achieve optimal separation from co-eluting compounds. Mass spectrometric parameters, including ionization mode (e.g., electrospray ionization, ESI), declustering potential, collision energy, and selection of precursor and product ions, are meticulously optimized to maximize sensitivity and selectivity for this compound. unc.edu

Illustrative Data Table: Typical LC-MS/MS Parameters for this compound Quantification

ParameterTypical Setting/ValueRationale
Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.7 µm)Common for reversed-phase separation of organic compounds.
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)Provides good peak shape and ionization efficiency.
GradientOptimized for separation of this compound from matrix componentsEnsures resolution and reduces ion suppression/enhancement.
Flow Rate0.2-0.4 mL/minCompatible with ESI-MS.
Injection Volume2-10 µLBalances sensitivity and column loading.
Mass Spectrometry
Ionization ModeESI (Positive)Commonly used for polar to moderately polar compounds like this compound.
MS/MS ModeMRM (Multiple Reaction Monitoring)High selectivity and sensitivity for quantitative analysis. creative-proteomics.com
Precursor Ion (m/z)[M+H]+ or [M+Na]+ of this compoundSpecific to the molecular weight of this compound (C30H53BrO7).
Product Ions (m/z)Two or more characteristic fragmentsEnsures specificity and confirmation of analyte. unc.edu
Internal StandardDeuterated this compound (e.g., this compound-dX)Corrects for matrix effects and variations in sample preparation/analysis. unc.edu
Calibration RangeTypically 0.1 ng/mL - 1000 ng/mLCovers a wide range of concentrations for accurate quantification.
Quantification CriteriaLinear regression of peak area ratio (analyte/IS)Standard for quantitative LC-MS/MS. unc.edu

Capillary Electrophoresis (CE) is a powerful separation technique known for its high separation efficiency, minimal sample requirements, and rapid analysis times, making it suitable for assessing the purity of this compound and analyzing its composition. longdom.org CE separates molecules based on their charge, size, and shape within a buffer-filled capillary tube under the influence of a high voltage. nvkc.nlclinicallab.com

Detailed Research Findings: For purity analysis of this compound, Capillary Zone Electrophoresis (CZE) is often employed. In CZE, analytes are separated based on their charge-to-mass ratio in a low-viscosity buffer. clinicallab.com The high resolution offered by CE allows for the detection and quantification of impurities, isomers, and degradation products that might be challenging to resolve with other techniques. longdom.org The small inner diameter of the capillary enables the application of very high voltages, leading to efficient separations and rapid heat dissipation. clinicallab.com

CE can also be coupled with sensitive detectors, including UV, laser-induced fluorescence (LIF), and mass spectrometry, to enhance detection capabilities. nih.gov For purity assessments, UV detection is commonly used, where the absorbance of this compound and its related substances at a specific wavelength is monitored. The relative peak areas can then be used to determine the purity profile. nvkc.nl

Illustrative Data Table: Typical CE Parameters for this compound Purity Analysis

ParameterTypical Setting/ValueRationale
Capillary Fused silica (B1680970) (e.g., 50 µm I.D., 50 cm total length)Provides high resolution and efficient heat dissipation.
Buffer Phosphate buffer (e.g., 50 mM, pH 7.0)Optimized for charge-based separation of this compound and impurities.
Voltage 20-30 kVDrives electrophoretic and electroosmotic flow for separation.
Temperature 25 °CMaintains reproducibility and prevents thermal degradation.
Injection Mode Hydrodynamic or ElectrokineticIntroduces a small, precise volume of sample.
Detection UV (e.g., 210 nm or 254 nm)Common for compounds with chromophores, suitable for purity profiling.
Analysis Output Electropherogram showing peaks for this compound and impuritiesVisualizes separation and allows for peak area quantification.
Purity Determination Relative peak area normalizationCalculates the percentage of this compound relative to total detected compounds.

Spectroscopic Fingerprinting of this compound and its Metabolites

Spectroscopic techniques are indispensable for the structural elucidation and "fingerprinting" of this compound and its potential metabolites. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the compound. ku.dkintertek.combritannica.com

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR, and 2D NMR techniques like COSY, HSQC, HMBC, NOESY) is paramount for determining the complete chemical structure of this compound. researchgate.net For instance, 2D NMR spectra, such as HMQC, HMBC, and NOESY, have been crucial in elucidating the structures of complex natural products, including this compound and related compounds. researchgate.net 1H NMR provides information on the number and type of hydrogen atoms and their local chemical environment, while 13C NMR reveals the carbon skeleton. The coupling patterns and chemical shifts in NMR spectra are unique to each compound, serving as a definitive "fingerprint."

Infrared (IR) spectroscopy and Raman spectroscopy provide insights into the functional groups present in this compound. ku.dkintertek.com Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations (e.g., O-H stretch for hydroxyl groups, C=O stretch for carbonyls, C-Br stretch for bromine). Similarly, Raman spectroscopy offers complementary vibrational information. intertek.com

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect chromophores within the this compound molecule, providing information on conjugated systems and electronic transitions. intertek.combritannica.com While less informative for full structural elucidation than NMR, UV-Vis can be useful for quantitative analysis if this compound has a distinct absorption maximum.

For metabolites of this compound, spectroscopic fingerprinting involves comparing the spectra of isolated metabolites with that of the parent compound and using advanced NMR and MS techniques (e.g., high-resolution MS, MS/MS) to identify structural changes (e.g., hydroxylation, glucuronidation, oxidation) that occur during metabolism. This comparative analysis helps to deduce the metabolic pathways.

Illustrative Data Table: Key Spectroscopic Techniques and Their Applications for this compound

Spectroscopic TechniqueInformation ProvidedApplication for this compound/Metabolites
NMR Spectroscopy Full structural elucidation, connectivity of atoms, stereochemistryDefinitive identification of this compound's complex structure, characterization of metabolites. researchgate.net
1H NMRNumber and type of protons, chemical environment, couplingProvides proton fingerprint, identifies functional group proximity.
13C NMRCarbon skeleton, carbon types (methyl, methylene (B1212753), etc.)Confirms carbon framework, identifies unique carbon environments.
2D NMR (COSY, HSQC, HMBC, NOESY)Proton-proton correlations, proton-carbon correlations, long-range correlations, spatial proximityEstablishes connectivity, identifies complex ring systems, determines relative stereochemistry. researchgate.net
IR/Raman Spectroscopy Functional groups present, bond vibrationsIdentifies hydroxyl, ether, carbonyl, and C-Br functionalities in this compound.
UV-Vis Spectroscopy Presence of chromophores, electronic transitionsDetects conjugated systems, useful for purity checks and quantification if applicable.

Imaging Mass Spectrometry for this compound Distribution Analysis

Imaging Mass Spectrometry (IMS), also known as Mass Spectrometry Imaging (MSI), is a powerful analytical tool that enables the untargeted investigation of the spatial distribution of molecular species, including this compound and its metabolites, directly within tissue sections or other complex samples. nih.govrsc.orgvanderbilt.edutheanalyticalscientist.com This label-free technique provides molecular information with spatial context. nih.govmdpi.com

Detailed Research Findings: The workflow for IMS involves preparing thin sample sections, defining an (x, y) grid over the sample surface, and then acquiring a mass spectrum at each pixel. nih.gov The mass spectrometer ionizes molecules on the surface, and the resulting mass spectra are collected. Computational software then processes this data to generate heat maps depicting the relative distribution of specific mass-to-charge (m/z) values (corresponding to this compound or its metabolites) across the sample. nih.gov

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI) are commonly used for imaging biomolecules. mdpi.com MALDI-MSI involves co-crystallizing the sample with a matrix, which absorbs laser energy and facilitates ionization. DESI-MSI, an ambient ionization technique, allows for direct analysis of surfaces without extensive sample preparation. rsc.org

IMS is particularly valuable for understanding the pharmacokinetics and pharmacodynamics of compounds like this compound within biological systems, revealing how the compound distributes in different organs, tissues, or even within specific cellular compartments. vanderbilt.edumdpi.com Tandem MS (MS/MS) capabilities within IMS allow for structural confirmation of the detected ions, ensuring accurate identification of this compound and its metabolites in situ. nih.govmdpi.com Advances in IMS are continuously improving sensitivity and spatial resolution, enabling more detailed molecular mapping. mdpi.com

Illustrative Data Table: Principles of Imaging Mass Spectrometry for this compound Distribution

FeatureDescriptionRelevance for this compound Distribution Analysis
Spatial Resolution Ability to distinguish molecules at different locations (micrometer scale)Pinpoints this compound's localization within tissues or cells.
Molecular Specificity Identifies molecules based on their unique m/z and fragmentation patternsEnsures accurate identification of this compound and its specific metabolites. nih.govmdpi.com
Label-Free No need for fluorescent or radioactive tagsPreserves sample integrity, avoids potential interference from labels. nih.gov
Untargeted Analysis Can detect thousands of molecules simultaneouslyReveals unexpected distributions or co-localization with other biomolecules. nih.gov
MS/MS Capability Provides structural information from fragment ionsConfirms identity of this compound and structurally characterizes metabolites in situ. nih.govmdpi.com
Data Visualization Heat maps showing intensity across a sampleCreates visual maps of this compound concentration gradients and patterns. nih.gov

Microscale Analytical Methods for Limited this compound Samples

Research involving natural products like this compound often faces challenges with limited sample availability. Microscale analytical methods are specifically designed to address these limitations by requiring minute sample volumes while maintaining high sensitivity and efficiency. nih.govku.dk

Detailed Research Findings: The development of microfluidic devices and chip-based analytical systems has revolutionized the analysis of limited samples. These systems enable high-throughput workflows and precise handling of nanoliter to femtoliter sample volumes. nih.govku.dk

Capillary Electrophoresis (CE), as discussed in Section 7.1.2, is inherently a microscale technique, requiring only nanoliters of sample. longdom.orgnvkc.nlnih.gov Its ability to perform efficient separations with high sensitivity makes it ideal for analyzing this compound from scarce sources or for single-cell analysis where this compound might be localized. nih.gov

Other microscale approaches include micro-solid phase extraction (µSPE) and micro-extraction by electro-membrane (µEME) for sample preparation, which are designed to work with very small sample volumes while achieving efficient analyte recovery. ku.dk These methods are crucial when isolating this compound from precious natural extracts or from cellular lysates where the compound concentration might be very low.

Furthermore, the integration of microscale separation techniques with highly sensitive detection methods, such as electrochemical detection or micro-mass spectrometry, further enhances the capabilities for analyzing limited this compound samples. nih.gov These miniaturized systems offer advantages in terms of reduced reagent consumption, faster analysis times, and potential for portable devices, which are beneficial for early-stage research where this compound quantities may be scarce.

Illustrative Data Table: Advantages of Microscale Analytical Methods for this compound Samples

FeatureBenefit for Limited this compound SamplesExample Technique
Minimal Sample Volume Requires nanoliters to femtoliters of sampleCapillary Electrophoresis (CE) longdom.orgnih.gov
High Sensitivity Detects compounds at very low concentrationsCE coupled with LIF or MS detection nih.gov
Reduced Reagent Consumption Cost-effective and environmentally friendlyMicrofluidic platforms
Faster Analysis Times Expedites research and screening processesMiniaturized analytical systems
High Throughput Enables analysis of many samples in a short periodChip-based microfluidic assays
Portability Potential Facilitates on-site analysis or point-of-care applicationsElectrochemical detection for microscale systems nih.gov

Computational and in Silico Approaches in Aurilol Research

Molecular Docking and Dynamics Simulations of Aurilol-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or protein) and to simulate their dynamic interactions over time nih.govresearchgate.netnih.gov. For a complex natural product like this compound (C30H53BrO7), these techniques are invaluable for elucidating potential binding modes and understanding the molecular basis of its interactions within biological systems nih.govwikipedia.org. While specific detailed studies on this compound's molecular docking and dynamics were not extensively found in the provided search results, the principles apply directly to compounds of its complexity.

Molecular docking aims to predict the optimal binding pose and affinity of a ligand within a protein's binding site, often employing scoring functions to rank different poses based on interaction energies nih.gov. This process can help identify key residues involved in ligand-receptor recognition and characterize the nature of interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces nih.gov.

Molecular dynamics simulations extend docking by introducing time as a variable, allowing researchers to observe the conformational changes of both the ligand and the protein, as well as the stability of the ligand-protein complex in a simulated physiological environment. This provides a more realistic representation of the binding process and can reveal transient interactions or conformational rearrangements critical for biological activity.

Ligand-Protein Binding Prediction for this compound

Predicting ligand-protein binding is a fundamental aspect of drug discovery, enabling the identification of potential drug candidates and understanding their mechanism of action. For this compound, given its isolation from a marine organism and its complex structure, computational prediction of its binding to various protein targets would be a logical step in understanding its molecular pharmacology nih.gov.

Methods for ligand-protein binding prediction range from physics-based approaches like molecular dynamics simulations to more recent deep learning models that leverage large datasets of protein and ligand sequences and structures. These models can predict binding affinities and identify specific binding sites on proteins, even in the absence of experimentally determined protein holo-structures. The integration of protein 3D structural information, along with 2D graph representations of ligands, has been shown to improve predictive results, especially when considering the actual configuration of binding pockets.

Table 1: Key Aspects of Ligand-Protein Binding Prediction Methods
Method CategoryDescriptionKey Output/Benefit
Physics-based MethodsSimulate molecular interactions based on physical laws (e.g., force fields).Detailed interaction mechanisms, conformational changes.
Deep Learning ModelsLearn patterns from large datasets of protein-ligand complexes.High-accuracy binding affinity prediction, identification of binding sites from sequence data.
Molecular DockingPredict optimal binding pose and affinity of a ligand to a receptor.Binding pose, interaction energies, identification of key residues.

Conformational Analysis of this compound in Biological Environments

Conformational analysis is the study of the three-dimensional shapes molecules can adopt and the factors influencing these shapes, which is critical for understanding their biological activity and interactions. This compound's complex structure, characterized by multiple chiral centers and intricate ring systems, implies significant conformational flexibility nih.gov. Understanding its preferred conformations in different biological environments (e.g., aqueous solution, lipid membranes, or bound to a protein) is essential for accurate molecular modeling and binding predictions.

Computational methods, including molecular mechanics, quantum mechanics, and molecular dynamics simulations, are employed for conformational analysis. These methods help identify low-energy conformers and assess the dynamic interconversion between different spatial arrangements. For molecules like this compound, which are polyketides or triterpenes, conformational preferences can be significantly shaped by their structural elements, and computational modeling, often complemented by experimental techniques like NMR, is crucial for identifying these preferred conformers. The flexibility of such molecules means that their "active" conformation at a binding site might be different from their lowest-energy conformation in isolation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their properties, such as physicochemical characteristics or biological activities. For this compound and its analogues, QSAR can be employed to systematically explore how structural modifications influence various molecular properties, independent of their biological activities or therapeutic potential. This is particularly relevant for guiding synthetic efforts and understanding inherent molecular characteristics.

QSAR models utilize molecular descriptors, which are numerical representations of a molecule's features (e.g., electronic, steric, or hydrophobic properties), to build predictive models researchgate.net. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used in 3D-QSAR studies to correlate three-dimensional molecular fields with observed properties researchgate.net. These models can identify the spatial and electronic requirements for specific molecular characteristics, thereby guiding the design of new compounds with desired profiles.

For instance, QSAR can predict properties like solubility, lipophilicity (logP), or even reactivity patterns for this compound analogues, based on a training set of compounds with known values for these properties. This allows for the in silico prioritization of analogues that are likely to possess favorable physical or chemical attributes, streamlining the synthetic process.

Table 2: Common Molecular Descriptors Used in QSAR Modeling
Descriptor CategoryDescriptionExamples
Electronic DescriptorsRepresent electron distribution and charge.Partial charges, dipole moment, HOMO/LUMO energies.
Steric DescriptorsDescribe molecular size and shape.Molar volume, molecular weight, shape indices.
Hydrophobic DescriptorsQuantify lipophilicity or hydrophobicity.LogP, surface area.
Topological DescriptorsBased on the molecular graph.Connectivity indices, Wiener index.

Cheminformatics and Virtual Screening for this compound-Related Scaffolds

Cheminformatics plays a vital role in managing, analyzing, and modeling chemical data, especially for large chemical libraries. In the context of this compound, cheminformatics tools, combined with virtual screening (VS), can be used to identify novel compounds with similar structural features or scaffolds, even if they are not direct analogues. This compound is a bromotriterpene, and its core structural motifs can serve as starting points for scaffold hopping or similarity-based virtual screening nih.gov.

Virtual screening is a computational technique that rapidly filters large chemical libraries to identify potential compounds for further investigation, significantly reducing the need for extensive experimental screening. It can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening relies on the known properties or structures of active compounds (like this compound) to find similar molecules in databases, often employing 2D or 3D similarity searching. Structure-based virtual screening, on the other hand, utilizes the 3D structure of a target protein to dock and score compounds from a library.

For this compound-related scaffolds, cheminformatics can facilitate:

Database mining: Searching chemical databases for compounds sharing the pyrano-oxepin or bifuran moieties found in this compound nih.gov.

Scaffold hopping: Identifying structurally diverse molecules that retain the key features responsible for certain properties, moving beyond direct analogues. This can lead to novel chemical entities with improved characteristics.

Chemical space exploration: Analyzing the chemical space occupied by this compound and its known relatives to guide the synthesis of new compounds that fill unexplored but promising regions of chemical diversity.

Predictive Modeling for this compound Synthetic Routes

Predictive modeling for synthetic routes is a rapidly advancing field, leveraging artificial intelligence (AI) and machine learning (ML) to design, optimize, and evaluate chemical synthesis pathways. While the complete synthesis of this compound was accomplished in 2005, predictive modeling can be applied to explore alternative, more efficient, cost-effective, or environmentally friendly routes for this compound or to design synthetic pathways for its novel analogues.

Predictive modeling can also evaluate the feasibility and quality of multi-step synthesis routes, often incorporating expert knowledge to categorize routes as "Good," "Plausible," or "Bad" based on various parameters and economic considerations. This helps chemists prioritize the most promising synthetic strategies, reducing trial-and-error experimentation and accelerating the development process for complex molecules like this compound.

Table 3: Applications of Predictive Modeling in Chemical Synthesis
Application AreaDescriptionBenefits
Retrosynthetic AnalysisDecomposing a target molecule into simpler starting materials.Identifies viable synthetic pathways, reduces reliance on manual planning.
Reaction PredictionForecasting the outcome of a chemical reaction.Optimizes reaction conditions, minimizes side products.
Route EvaluationAssessing the feasibility, cost, and efficiency of proposed synthetic routes.Prioritizes optimal routes, integrates real-world constraints.
De Novo Route DesignGenerating entirely new synthetic routes and methodologies.Unlocks novel synthetic possibilities, accelerates discovery.

Future Directions and Emerging Research Avenues for Aurilol

Exploration of New Natural Sources and Chemodiversity Related to Aurilol

This compound was initially isolated from the digestive gland of the sea hare Dolabella auricularia, highlighting marine invertebrates as a rich source of novel bioactive compounds acs.orgvulcanchem.com. The phylum Mollusca, to which sea hares belong, exhibits vast morphological, ecological, and chemical variability, making it a promising area for further exploration of natural products vulcanchem.com. The chemical diversity observed in marine mollusks can arise from de novo biosynthesis by the organisms themselves or from the sequestration and reuse of dietary metabolites, particularly from prey such such as sponges and cnidarians vulcanchem.comnih.gov. This suggests that investigating the chemical composition of organisms at lower trophic levels within the marine food web could lead to the discovery of new this compound analogues or related compounds vulcanchem.com.

Terpenoids, a class of compounds to which this compound belongs, are particularly abundant and diverse in marine heterobranch molluscs ctdbase.orgoup.com. This broad class includes monoterpenoids, sesquiterpenoids, diterpenoids, sesterterpenoids, triterpenoids, tetraterpenoids, and steroids, many of which are obtained from the molluscs' diet or are biosynthesized or biotransformed by them oup.com. A related bromotriterpene, enshuol (C30H51BrO6), isolated from the red alga Laurencia omaezakiana, further underscores the potential for discovering structurally similar compounds from diverse marine flora and fauna vulcanchem.comlaurencia-database.jpwikipedia.org. Future research should focus on systematic bioprospecting of underexplored marine environments and symbiotic microorganisms associated with marine invertebrates to uncover new sources of this compound and its chemodiverse analogues.

Sustainable Production Methods for this compound and Analogues

The current synthesis of this compound is characterized by its multi-step nature, involving the intricate formation of its pyrano-oxepin and bifuran ring systems, along with the precise introduction of a bromine atom and a heptanetriol backbone ontosight.ai. The complexity of its structure necessitates significant advancements in organic synthesis and medicinal chemistry to develop more efficient and scalable production methods ontosight.ai.

Sustainable production strategies for this compound and its analogues are critical for their future development as potential therapeutic agents. This includes optimizing existing synthetic routes to reduce waste and energy consumption, exploring biocatalytic approaches, and potentially developing cell culture or fermentation methods if the biosynthetic pathways can be elucidated and engineered. The ability to chemically synthesize this compound and its analogues in sufficient quantities is paramount for comprehensive biological testing and for establishing structure-activity relationships, as demonstrated by the synthesis of related marine natural products for such studies mdpi.com.

Development of Novel Analytical Probes for this compound's Molecular Actions

A significant challenge in the study of this compound is the incomplete understanding of its precise mechanism of action ontosight.aivulcanchem.com. While initial research has indicated potential anti-inflammatory, antimicrobial, and anticancer effects, the specific molecular targets and pathways through which this compound exerts these activities remain largely uncharacterized ontosight.ai.

Future research must prioritize the development of novel analytical probes to elucidate this compound's molecular actions. This includes the design and synthesis of tagged this compound analogues (e.g., photoaffinity probes, fluorescent probes) that can bind to its cellular targets, allowing for their identification and characterization. Techniques such as quantitative high-throughput screening and advanced cellular models, including "organs-on-chips" approaches, can be integrated to rapidly assess the compound's effects on various biological systems and identify potential molecular interactions vulcanchem.com. The successful application of fluorescent photoaffinity probes in studying the interaction of other marine-derived antitumor substances, such as aplyronine A with actin, provides a precedent for this approach in understanding complex natural product mechanisms mdpi.comrsc.org.

Integration of Omics Data for Systems-Level Understanding of this compound

The advent of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics, epigenomics) provides unprecedented opportunities to gain a systems-level understanding of how this compound interacts with biological systems. Each omics layer offers unique insights into cellular functions and responses, but a comprehensive picture requires the integration of these diverse datasets.

Future research should focus on applying multi-omics approaches to study this compound's effects. For instance, transcriptomics can reveal changes in gene expression profiles upon this compound treatment, while proteomics can identify altered protein levels and post-translational modifications. Metabolomics can provide insights into metabolic pathway perturbations, and epigenomics can shed light on changes in gene regulation due to epigenetic modifications. Integrating these datasets through network analysis and computational modeling can help infer tissue- and condition-specific intracellular metabolic flux distributions and provide mechanistic insights into the genotype-phenotype relationships influenced by this compound. This holistic approach will enable both hypothesis-driven and undirected discovery, revealing complex biological responses that might be missed by single-omics analyses.

Advanced Synthetic Methodologies for Accessing this compound Chemical Space

The complex, polycyclic structure of this compound presents both a challenge and an opportunity for synthetic chemists. Advanced synthetic methodologies are crucial for not only producing this compound sustainably but also for exploring its chemical space, which encompasses a vast array of structurally related compounds with potentially enhanced or novel biological activities ontosight.ai.

Future research should leverage cutting-edge synthetic techniques to access and diversify the this compound chemical space. This includes:

Parallel Medicinal Chemistry and Library Synthesis : High-throughput approaches that enable the simultaneous synthesis of large, diverse compound libraries, accelerating the exploration of chemical space and identification of lead compounds.

Generative Models and AI/ML-Aided Methods : Artificial intelligence and machine learning algorithms can be employed to navigate the vast chemical space, predict desired properties, and generate novel molecular structures with specific characteristics. These computational methods can significantly reduce the time and resources typically required for traditional drug discovery.

Fragment-Based Drug Discovery (FBDD) : Given this compound's complexity, FBDD could be employed to identify smaller, simpler fragments that bind to specific targets, which can then be grown or linked to generate more complex and potent analogues.

C(sp3)–H Functionalizations : These emergent synthetic methods allow for the direct functionalization of C-H bonds, offering new avenues for modifying complex molecules like this compound at previously inaccessible positions, thereby expanding the accessible chemical diversity.

By combining these advanced synthetic strategies, researchers can systematically explore the structural variations around the this compound scaffold, leading to the discovery of analogues with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the key synthetic strategies for constructing the polycyclic ether framework in Aurilol?

Methodological Answer: this compound’s synthesis relies on epoxide-opening cascades to form its polycyclic ether rings. For example:

  • C Ring Formation : Base-promoted epoxide-opening of diepoxide intermediates (e.g., compound 175) generates the C ring via a 6-endo-trig cyclization .
  • D Ring Construction : Brønsted acid catalysis (e.g., TfOH) enables regioselective opening of epoxyalcohol intermediates (e.g., 177) to form the D ring .
  • B Ring Synthesis : Silyl triflate-catalyzed, reagent-controlled opening of trisubstituted epoxides (e.g., 179) with tertiary alcohol nucleophiles achieves B ring closure .

Table 1 : Key Reactions in this compound Synthesis

RingIntermediateCatalyst/ReagentMechanismReference
CDiepoxide 175Base (e.g., K₂CO₃)6-endo-trig cyclization
DEpoxyalcohol 177TfOHAcid-catalyzed SN2
BEpoxide 179Silyl triflateNucleophilic ring-opening

Q. How can researchers validate the stereochemical assignments of this compound’s quaternary carbon centers?

Methodological Answer: Stereochemical ambiguities in this compound (e.g., C10-C11, C14-C15, C18-C19) are resolved through:

  • Asymmetric Total Synthesis : Enantioselective synthesis of intermediates allows direct comparison of synthetic and natural product spectra (e.g., NMR, optical rotation) .
  • Comparative NMR Analysis : NOE correlations and coupling constants in synthetic vs. natural samples clarify spatial arrangements .
  • X-ray Crystallography : Single-crystal analysis of intermediates (e.g., compound 180) confirms absolute configurations .

Q. What databases and search strategies are recommended for systematic reviews on this compound?

Methodological Answer: Use Boolean operators and discipline-specific databases:

  • PubMed/Web of Science : Search terms: ("this compound" OR "triterpene polyether") AND ("synthesis" OR "stereochemistry") .
  • Reaxys/Scifinder : Filter by reaction type (epoxide opening) and natural product subclass (polyethers) .
  • Avoid Reliance on Google Scholar : Limited reproducibility and precision in systematic searches .

Advanced Research Questions

Q. How can researchers optimize epoxide-opening cascades to minimize side reactions in this compound analogs?

Methodological Answer: Side reactions (e.g., over-oxidation, regioselectivity loss) are mitigated via:

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., TfOH vs. BF₃·Et₂O) to balance reactivity and selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediates and adjust reaction conditions dynamically .

Q. What methodologies address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in cytotoxicity assays arise from:

  • Standardized Assay Protocols : Adopt CONSORT guidelines for cell-line selection (e.g., HeLa vs. Jurkat) and positive controls (e.g., doxorubicin) .
  • Meta-Analysis : Use network meta-analysis (NMA) to compare IC₅₀ values across studies, adjusting for assay variability (e.g., MTT vs. SRB methods) .
  • Dose-Response Reproducibility : Validate results via independent synthesis of derivatives and blinded bioactivity testing .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

Methodological Answer: Integrate computational tools with experimental validation:

  • Docking Studies : Use AutoDock Vina to predict binding affinities for this compound derivatives against target proteins (e.g., Bcl-2) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR Models : Train models on synthetic analogs to correlate substituent effects (e.g., -Br vs. -OH) with bioactivity .

Methodological Frameworks for Research Design

  • PICOT Framework : Define Population (e.g., this compound derivatives), Intervention (synthetic modification), Comparison (natural vs. synthetic analogs), Outcome (cytotoxicity IC₅₀), and Time (in vitro assay duration) .
  • FINER Criteria : Ensure research questions are Feasible (lab resources), Interesting (novel polyether mechanisms), Novel (unexplored stereochemical effects), Ethical (data transparency), and Relevant (cancer therapeutics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.